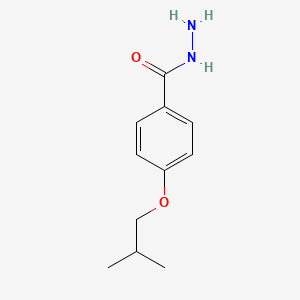

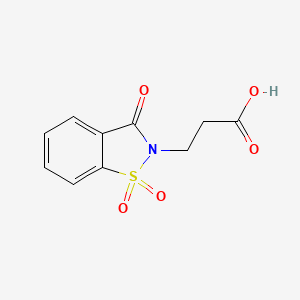

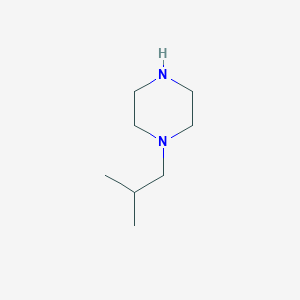

![molecular formula C10H10ClNO3 B1271281 3-[(氯乙酰)氨基]苯甲酸甲酯 CAS No. 41653-05-8](/img/structure/B1271281.png)

3-[(氯乙酰)氨基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of methyl esters with various reagents to introduce amino functionalities and other substituents. For instance, methyl esters have been used as starting materials to prepare a range of heterocyclic systems by reacting with different nucleophiles and reagents . The synthesis often involves the use of protecting groups, such as benzyloxycarbonyl, which can be selectively removed to afford free amino compounds . These methods could potentially be adapted for the synthesis of methyl 3-[(chloroacetyl)amino]benzoate by incorporating a chloroacetyl group in a similar fashion.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-[(chloroacetyl)amino]benzoate has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These techniques allow for the determination of the stereochemistry around double bonds and the confirmation of the molecular conformation. The molecular structure of methyl 3-[(chloroacetyl)amino]benzoate could be analyzed using these methods to determine its precise configuration and conformation.

Chemical Reactions Analysis

Compounds with amino and ester functionalities are known to participate in a variety of chemical reactions. For example, they can undergo alkylation , condensation , and can act as reagents in the synthesis of heterocyclic systems . The presence of a chloroacetyl group in methyl 3-[(chloroacetyl)amino]benzoate suggests that it could also be involved in nucleophilic substitution reactions, potentially leading to the formation of new heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to methyl 3-[(chloroacetyl)amino]benzoate can be inferred from their structural characteristics. For instance, the presence of an ester group typically confers certain solubility properties in organic solvents . The amino group can influence the compound's basicity and reactivity in acid-base reactions . The chloroacetyl group could make the compound more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom. Additionally, the compound's spectroscopic properties, such as UV-Vis absorption and IR vibrational frequencies, can be predicted based on the functional groups present .

科学研究应用

1. 治疗精神分裂症的潜力

3-[(氯乙酰)氨基]苯甲酸甲酯通过其衍生物苯甲酸钠在精神分裂症的治疗中显示出前景。一项研究发现,作为 D-氨基酸氧化酶抑制剂的苯甲酸钠,显着改善了慢性精神分裂症患者的症状域和神经认知,表明其作为辅助治疗的潜力 (Lane 等人,2013)。

2. 在植物生物学中的作用

在植物的生物学背景中,相关的化合物苯甲酸甲酯起着至关重要的作用。它是金鱼草花中的主要香味化合物,影响着传粉行为。苯甲酸甲酯的生物合成和释放受到发育的调控,表明其在植物-传粉者相互作用中的重要性 (Dudareva 等人,2000)。

3. 在抗菌研究中的应用

3-[(氯乙酰)氨基]苯甲酸甲酯衍生物,特别是喹唑啉酮衍生物,已被合成并评估其抗菌性能。这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的活性,表明其在开发新型抗菌剂中的潜在用途 (Pawar & Sweeti,2020)。

4. 化学合成和有机化学应用

3-[(氯乙酰)氨基]苯甲酸甲酯及其变体用于有机化学中合成各种杂环系统。它们作为制备各种化合物的关键中间体,展示了它们在化学合成中的多功能性 (Selič 等人,1997)。

5. 在生化研究中的作用

在生化应用中,像 2-((琥珀酰亚胺基)羰基)苯甲酸甲酯这样的化合物用于氨基酸和肽的 N-邻苯二甲酰化。这突出了该化合物在肽和蛋白质研究中的用途,其中氨基酸的修饰至关重要 (Casimir 等人,2002)。

属性

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBYDITWHMOOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367921 |

Source

|

| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(chloroacetyl)amino]benzoate | |

CAS RN |

41653-05-8 |

Source

|

| Record name | methyl 3-[(chloroacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

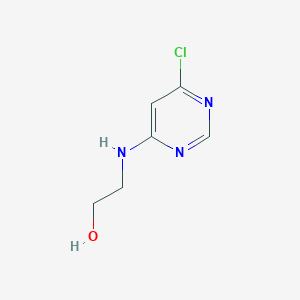

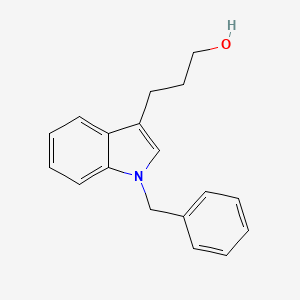

![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)

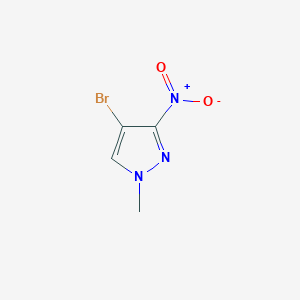

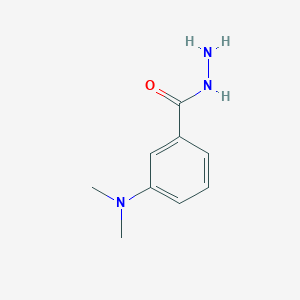

![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)

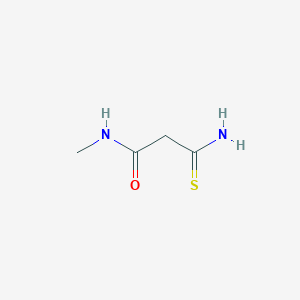

![{[5-(2-Propoxyphenyl)-4H-1,2,4-triazol-3-YL]thio}acetic acid](/img/structure/B1271220.png)